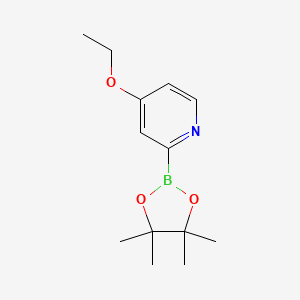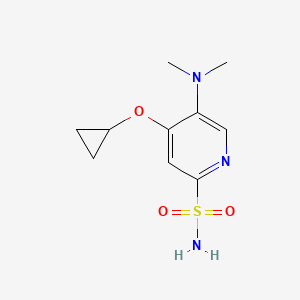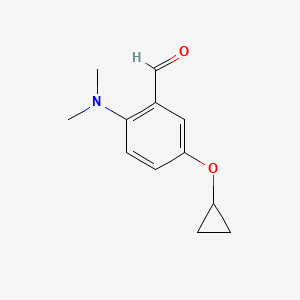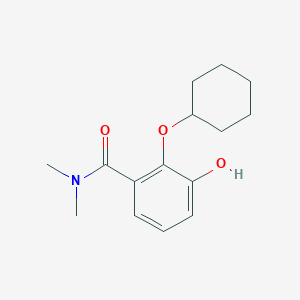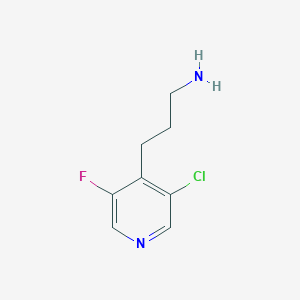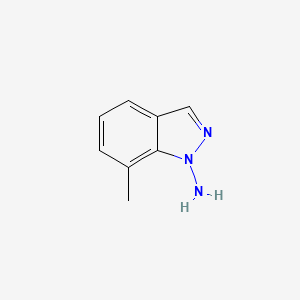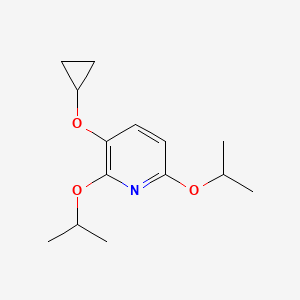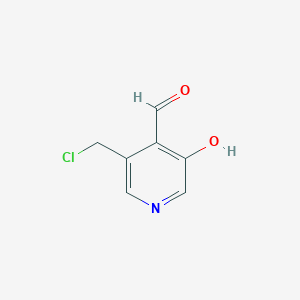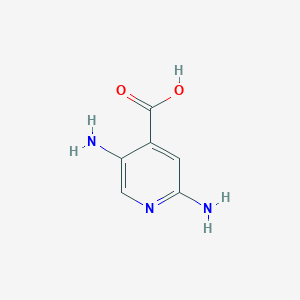
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxyl group, and an N-methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid. This intermediate can be synthesized through the O-alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to N-methylation using methylamine under suitable conditions to yield the final compound .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and purity. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step can be more economical and scalable compared to other bases .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Cyclopropylmethoxy)-2-keto-N-methylbenzamide, while reduction of the amide group can produce 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzylamine.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming reversible covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxyl group.
Uniqueness
3-(Cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and an N-methylbenzamide moiety, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)9-3-2-4-10(11(9)14)16-7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
Clé InChI |
YDJIALVUBDOSOV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=CC=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


